Pyridinium chlorochromate

Catalog No.
S1795958
CAS No.
26299-14-9
M.F
C5H6ClCrNO3
M. Wt
215.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridinium chlorochromate

CAS Number

26299-14-9

Product Name

Pyridinium chlorochromate

IUPAC Name

hydron;pyridine;trioxochromium;chloride

Molecular Formula

C5H6ClCrNO3

Molecular Weight

215.55 g/mol

InChI

InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;;

InChI Key

HBDYSKVKXMUPKV-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.O=[Cr](=O)=O.Cl

Synonyms

Chlorotrioxochromate(1-) Hydrogen, compd. with Pyridine (1:1); Chlorotrioxochromate(1-)pyridine; Trioxochlorochromate(VI)Pyridine; Chlorotrioxochromate(1-) Hydrogen, compd. With Pyridine (1:1); Pyridine, (T-4)-chlorotrioxochromate(1-); Corey Reagent;

Canonical SMILES

[H+].C1=CC=NC=C1.O=[Cr](=O)=O.[Cl-]

C–H Functionalization of Pyridines

Specific Scientific Field: Organic Chemistry

Summary: Pyridine and its reduced form (piperidine) are common nitrogen heterocycles found in FDA-approved drugs, alkaloids, ligands for transition metals, catalysts, and organic materials Sustainable chemistry aims to minimize waste generation, prompting researchers to develop direct C–H functionalization methods.

Experimental Procedures: Various approaches have been explored to tackle reactivity, regioselectivity, and stereoselectivity for direct pyridine C–H functionalization. These methods involve transition metal catalysts, radical reactions, and other innovative strategies.

Synthesis of 2-Pyridones

Specific Scientific Field: Organic Synthesis

Summary: 2-Pyridones are versatile compounds with applications in biology, natural products, dyes, and fluorescent materials. Their synthesis has attracted significant attention due to their broad utility.

Experimental Procedures: Researchers have developed various synthetic routes to access 2-pyridones. These methods involve cyclization reactions, functional group transformations, and heterocyclic chemistry.

Results: Successful synthesis of 2-pyridones has led to their use in drug development, as well as in the creation of functional materials for diverse applications .

Quaternary Pyridinium Salts

Summary: Quaternary pyridinium salts are important intermediates in organic synthesis. They find applications in various fields, including pharmaceuticals and materials science.

Experimental Procedures: Researchers have prepared quaternary pyridinium salts through conventional, microwave, and ultrasound-assisted quaternization reactions. These methods aim to replace harmful solvents used in traditional quaternization reactions.

Results: The development of novel synthetic routes has expanded the toolbox for accessing quaternary pyridinium salts, facilitating their use in diverse chemical transformations .

Pyridinium chlorochromate is a chemical compound with the formula [C5H5NH]+[CrO3Cl][C_5H_5NH]^+[CrO_3Cl]^-. It appears as a yellow-orange crystalline solid and serves as a significant reagent in organic synthesis, particularly for the oxidation of alcohols to carbonyl compounds. The compound consists of a pyridinium ion and a chlorochromate anion, making it a unique oxidizing agent that offers selectivity in reactions, distinguishing it from other chromium-based oxidants like chromic acid .

  • Oxidation: As mentioned earlier, CrO3 can act as an oxidizing agent. Py·CrO3·HCl might function similarly, transferring oxygen to other molecules.
  • Lewis Acid-Base Interactions: Pyridine can act as a Lewis base, potentially forming complexes with other Lewis acids in a reaction mixture.

Pyridinium chlorochromate primarily functions as an oxidizing agent, facilitating several key reactions:

  • Oxidation of Alcohols: It effectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation to carboxylic acids. This selective oxidation is particularly valuable in synthetic organic chemistry .
  • Babler Oxidation: In the case of tertiary alcohols, PCC can lead to an oxidative transposition reaction known as Babler oxidation, yielding enones through isomerization and subsequent oxidation .
  • Cyclohexenone Formation: PCC can also convert suitable unsaturated alcohols and aldehydes into cyclohexenones via oxidative cationic cyclization .

The general reaction for the oxidation of alcohols by pyridinium chlorochromate can be summarized as follows:

2[C5H5NH][CrO3Cl]+3R2CHOH2[C5H5NH]Cl+Cr2O3+3R2C=O+3H2O2[C_5H_5NH][CrO_3Cl]+3R_2CHOH\rightarrow 2[C_5H_5NH]Cl+Cr_2O_3+3R_2C=O+3H_2O

Pyridinium chlorochromate can be synthesized through a straightforward reaction involving pyridine, chromium trioxide, and hydrochloric acid. The typical procedure involves:

  • Dissolving chromium trioxide in concentrated hydrochloric acid.
  • Adding pyridine to the solution under cold conditions.
  • The resultant product forms as orange crystals of pyridinium chlorochromate.

Alternative methods have been developed to minimize the formation of toxic byproducts during synthesis .

Pyridinium chlorochromate is utilized in various applications within organic chemistry:

  • Oxidative Transformations: It is widely employed for the selective oxidation of alcohols to aldehydes and ketones in synthetic pathways.
  • Synthesis of Complex Molecules: Its ability to perform oxidations without over-oxidizing makes it ideal for synthesizing complex organic compounds where control over functional groups is critical .
  • Research and Development: PCC serves as a reagent in academic research aimed at developing new synthetic methodologies.

Several compounds share similar oxidizing properties with pyridinium chlorochromate. Here are some notable examples:

Compound NameFormulaKey Features
Chromic AcidCrO3CrO_3A strong oxidizer but less selective; can over-oxidize aldehydes.
Collins ReagentCrO3+PyridineCrO_3+PyridineSimilar oxidation capabilities but may lead to more side reactions.
Potassium ChlorochromateK+[CrO3Cl]K^+[CrO_3Cl]^-A more stable alternative but less commonly used than PCC.
Dess-Martin PeriodinaneVariesA milder reagent that avoids toxicity issues associated with chromium.
Dimethyl SulfoxideC2H6OSC_2H_6OSUsed in Swern oxidation; less toxic but requires different conditions.

Pyridinium chlorochromate stands out due to its high selectivity and ability to perform oxidations under mild conditions without over-oxidizing substrates, making it a preferred choice for delicate organic transformations .

The origins of PCC trace back to 1899, when the chlorochromate anion was first synthesized as part of potassium chlorochromate. However, its modern utility emerged in 1975 through the work of Elias James Corey and J. William Suggs, who systematically characterized its oxidizing potential. Notably, PCC’s discovery involved serendipitous observations during experiments combining pyridine with chromium trioxide (CrO₃) in concentrated hydrochloric acid. This reaction yielded a stable, crystalline compound with the formula [C₅H₅NH]⁺[CrO₃Cl]⁻, which demonstrated superior selectivity compared to traditional chromium-based oxidants like Jones reagent.

Fundamental Chemical Identity

PCC is an ionic compound comprising two distinct units:

  • Pyridinium cation: [C₅H₅NH]⁺, derived from protonated pyridine.
  • Chlorochromate anion: [CrO₃Cl]⁻, featuring a tetrahedral geometry with chromium in the +6 oxidation state.

Physical and Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC₅H₆ClCrNO₃
Molecular Weight215.56 g/mol
AppearanceOrange-yellow crystalline solid
Melting Point205–208°C
SolubilitySoluble in CH₂Cl₂, acetone, THF; insoluble in water

The chlorochromate anion’s C₃v symmetry, confirmed via X-ray diffraction and vibrational spectroscopy, underpins its stability and reactivity.

Role in Modern Synthetic Chemistry

PCC’s primary application lies in the selective oxidation of alcohols:

  • Primary alcoholsAldehydes (without further oxidation to carboxylic acids).
  • Secondary alcoholsKetones.

This selectivity arises from PCC’s mild oxidizing nature in anhydrous conditions, contrasting sharply with harsher agents like potassium permanganate (KMnO₄). For example, the oxidation of lupeol to lupenone exemplifies PCC’s efficacy in natural product chemistry:
$$ \text{Lupeol} \xrightarrow{\text{PCC}} \text{Lupenone} $$

Additionally, PCC enables Babler oxidation, a transposition reaction converting tertiary allylic alcohols to enones through a -sigmatropic shift mechanism. This reaction has been pivotal in synthesizing complex molecules like morphine.

Comparative Reactivity of PCC and Related Oxidants

ReagentSubstrateProductOver-Oxidation Risk
PCCPrimary alcoholAldehydeLow
Jones reagentPrimary alcoholCarboxylic acidHigh
KMnO₄Secondary alcoholKetoneModerate

Data synthesized from .

Recent advancements explore alternatives to PCC, such as N-oxoammonium salts, to mitigate chromium’s environmental and toxicity concerns. Nevertheless, PCC remains a benchmark for controlled oxidations in academic and industrial settings.

Pyridinium chlorochromate is a crystalline compound with the molecular formula C₅H₆ClCrNO₃, consisting of a pyridinium cation [C₅H₅NH]⁺ and a chlorochromate anion [CrO₃Cl]⁻ [1]. The molecular structure features a tetrahedral chlorochromate anion with the chromium atom at the center, coordinated to three oxygen atoms and one chlorine atom [1] [3]. The pyridinium cation has a planar hexagonal ring structure with five carbon atoms and one nitrogen atom, with the nitrogen bearing a hydrogen atom that gives the cation its positive charge [1].

Crystallographic studies reveal that pyridinium chlorochromate undergoes multiple phase transitions as temperature changes, exhibiting four distinct crystalline phases [13]. At room temperature and above, the compound crystallizes in a trigonal system, while at lower temperatures it transitions to monoclinic crystal systems [3] [13].

Table 1: Crystallographic Data for Pyridinium Chlorochromate

PhaseSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZDensity (g/cm³)
Phase I (355 K)R-3m9.0219.0219.369120.000660.2031.626
Phase II (320 K)R3m8.8358.8359.396120.000635.1531.691
Phase III (298 K)Cm7.7198.6846.31496.250420.7421.701
Phase IV (120 K)Cc7.3548.49912.97195.481806.9141.774

The crystal structure analysis shows that the bond lengths between chromium and oxygen atoms in the chlorochromate anion range from 1.578 to 1.621 Å, while the chromium-chlorine bond length is approximately 2.176 Å at 120 K [3] [13]. The pyridinium cation exhibits typical aromatic C-C bond lengths of around 1.367 Å and C-N bond lengths of approximately 1.341 Å [3]. These bond parameters are consistent with the expected values for aromatic systems and chromium(VI) compounds [1] [3].

X-ray diffraction studies have confirmed that the packing arrangement of pyridinium chlorochromate in the crystal lattice involves hydrogen bonding between the pyridinium N-H group and oxygen atoms of the chlorochromate anion [3] [13]. This hydrogen bonding network plays a crucial role in stabilizing the crystal structure and influences the phase transition behavior of the compound [13].

Thermal Stability and Phase Transition Behavior

Pyridinium chlorochromate exhibits interesting thermal behavior characterized by multiple phase transitions and moderate thermal stability [13] [14]. The compound has a melting point in the range of 205-208°C, after which it undergoes decomposition [5] [11]. Thermal analysis indicates that pyridinium chlorochromate is moisture sensitive and should be stored under inert atmosphere conditions to maintain its stability [11] [12].

Differential scanning calorimetry (DSC) and dielectric studies have revealed three reversible phase transitions at specific temperatures [13] [14]. These transitions correspond to changes in the crystal structure and ferroelectric properties of the compound [13].

Table 2: Phase Transition Temperatures for Pyridinium Chlorochromate

TransitionTemperature (K)Temperature (°C)TypeCharacter
Phase I → Phase II34673Ferroelectric transitionFirst-order
Phase II → Phase III31643Ferroelectric transitionReversible
Phase III → Phase IV170-103Possibly ferroelectricReversible

The phase transition at 346 K (73°C) represents the Curie point, above which the compound exists in a paraelectric state (Phase I) [13] [15]. Below this temperature, in Phases II and III, pyridinium chlorochromate exhibits ferroelectric properties [13]. The ferroelectric behavior is attributed to the ordering of the pyridinium cations along a specific crystallographic axis, as well as displacement of the cation-anion sublattice [13] [15].

Interestingly, a ferroelectric hysteresis loop has been observed only in Phase III, while high ionic conductivity in Phase II hinders the observation of this phenomenon in that phase [13]. The lowest temperature phase (Phase IV) is also believed to be ferroelectric, though this has not been conclusively established [13] [14].

The thermal stability of pyridinium chlorochromate is influenced by its chemical environment [12]. The compound is stable under inert atmosphere at room temperature but may react with easily oxidizable materials [12] [18]. When heated, it can release volatile compounds including hydrogen chloride and nitrogen oxides [12].

Solubility Profile in Organic Solvents

Pyridinium chlorochromate demonstrates good solubility in a range of polar organic solvents, which contributes to its utility in various applications [18] [20]. The solubility profile of this compound is particularly important as it influences the choice of reaction medium for its applications [18] [21].

Table 3: Solubility Profile of Pyridinium Chlorochromate in Various Solvents

SolventSolubilityNotes
DichloromethaneSolubleMost commonly used
AcetonitrileSolubleGood solubility
AcetoneSolubleGood solubility
BenzeneSolubleGood solubility
TetrahydrofuranSolubleGood solubility
WaterSolubleSparingly soluble

Dichloromethane is the most commonly used solvent for pyridinium chlorochromate, providing excellent solubility and serving as an effective medium for various reactions [18] [23]. The solubility in dichloromethane is attributed to the polar nature of the solvent, which can effectively solvate both the pyridinium cation and the chlorochromate anion [19].

The solubility behavior of pyridinium chlorochromate in organic solvents can be explained by considering the ionic nature of the compound [19]. Despite being an ionic compound, which would typically suggest poor solubility in organic solvents, pyridinium chlorochromate dissolves well in polar organic media [19]. This unusual solubility pattern is attributed to the bulky, multiatomic ions with delocalized charges that result in weaker lattice forces compared to simple ionic compounds like sodium chloride [19].

It is worth noting that while pyridinium chlorochromate is soluble in polar organic solvents, it is not soluble in non-polar solvents such as hexane [19] [21]. This selectivity in solubility makes it possible to control reaction conditions by choosing appropriate solvents [21].

The solubility of pyridinium chlorochromate in water is limited, which can be advantageous in certain applications where water sensitivity is a concern [18] [20]. However, this limited water solubility also means that reactions involving pyridinium chlorochromate typically require anhydrous conditions to prevent unwanted side reactions [20].

Spectroscopic Signatures (IR, NMR, Raman)

Pyridinium chlorochromate exhibits distinctive spectroscopic signatures that are valuable for its identification and characterization [25] [27]. Various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy, provide complementary information about the structural features of this compound [27] [28].

Infrared Spectroscopy

The infrared spectrum of pyridinium chlorochromate shows characteristic absorption bands associated with both the pyridinium cation and the chlorochromate anion [27] [28]. The pyridinium ring contributes several bands in the fingerprint region, while the chromate group shows strong absorptions due to the Cr=O and Cr-O-Cr stretching vibrations [28] [32].

Key IR absorption bands include:

  • C-H stretching vibrations of the pyridinium ring at 3100-3000 cm⁻¹ [28] [32]
  • C=C and C=N stretching vibrations at 1630-1600 cm⁻¹ [28] [32]
  • Ring vibrations of the pyridinium moiety at 1500-1400 cm⁻¹ [28]
  • Cr=O stretching vibrations at 940-910 cm⁻¹, appearing as very strong bands [28] [32]
  • Cr-O-Cr stretching at 890-860 cm⁻¹ [32] [37]
  • Cr-Cl stretching vibrations at 450-400 cm⁻¹ [32] [37]

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides valuable information about the electronic environment of the atoms in pyridinium chlorochromate [25] [29]. The ¹H NMR spectrum shows signals characteristic of the pyridinium ring protons [25] [31].

In the ¹H NMR spectrum, the following signals are observed:

  • Ortho protons of the pyridinium ring appear as a doublet at 8.6-8.5 ppm [25] [31]
  • Meta protons appear as a doublet at 7.9-7.8 ppm [25] [31]
  • The N-H proton gives a broad singlet at 9.0-8.8 ppm [25] [31]

The ¹³C NMR spectrum shows signals for the carbon atoms of the pyridinium ring:

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing additional information about the vibrational modes of pyridinium chlorochromate [32] [33]. Some vibrational modes that are weak in IR may be strong in Raman, and vice versa, due to different selection rules [32].

Characteristic Raman bands include:

  • Ring breathing vibrations of the pyridinium at 1030-1000 cm⁻¹ [32] [33]
  • Symmetric Cr=O stretching vibrations at 950-900 cm⁻¹ [32] [37]
  • Symmetric Cr-O-Cr stretching at 650-600 cm⁻¹ [32] [37]
  • Cr-Cl stretching vibrations at 450-400 cm⁻¹ [32] [37]

Table 4: Selected Spectroscopic Signatures of Pyridinium Chlorochromate

Spectroscopy TypeFrequency/Chemical ShiftAssignmentIntensity/Pattern
IR3100-3000 cm⁻¹C-H stretching (pyridinium ring)Medium
IR940-910 cm⁻¹Cr=O stretchingVery strong
IR450-400 cm⁻¹Cr-Cl stretchingMedium
Raman1030-1000 cm⁻¹Ring breathing (pyridinium)Strong
Raman950-900 cm⁻¹Cr=O symmetric stretchingVery strong
¹H NMR9.0-8.8 ppmN-H protonBroad singlet
¹H NMR8.6-8.5 ppmOrtho protonsDoublet
¹³C NMR145-140 ppmQuaternary carbonsSinglet

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

214.944125 g/mol

Monoisotopic Mass

214.944125 g/mol

Heavy Atom Count

11

Metabolism Metabolites

Chromium is absorbed from oral, inhalation, or dermal exposure and distributes to nearly all tissues, with the highest concentrations found in kidney and liver. Bone is also a major storage site and may contribute to long-term retention. Hexavalent chromium's similarity to sulfate and chromate allow it to be transported into cells via sulfate transport mechanisms. Inside the cell, hexavalent chromium is reduced first to pentavalent chromium, then to trivalent chromium by many substances including ascorbate, glutathione, and nicotinamide adenine dinucleotide. Chromium is almost entirely excreted with the urine. (A12, L16)

Dates

Modify: 2024-04-14

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